A2ti-2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

A2ti-2 ist ein selektiver und niedrig-affiner Inhibitor des membrangebundenen Proteins Annexin A2 und des S100A10-Heterotetramers. Es zeigt antivirale Aktivität durch selektive Störung von Protein-Protein-Wechselwirkungen zwischen Annexin A2 und S100A10 und schützt vor Infektionen mit humanen Papillomavirus Typ 16 .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die Reaktion spezifischer chemischer Vorstufen unter kontrollierten Bedingungen. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind proprietär und werden in der Regel vom Hersteller bereitgestellt. Es ist bekannt, dass die Verbindung durch eine Reihe von organischen Reaktionen synthetisiert wird, die die Bildung der Heterotetramerstruktur beinhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound erfolgt in spezialisierten Einrichtungen, die strenge Qualitätskontrollstandards einhalten. Der Prozess umfasst die großtechnische Synthese unter Verwendung von hochreinen Reagenzien und Lösungsmitteln. Das Endprodukt wird mittels Techniken wie Hochleistungsflüssigchromatographie gereinigt, um seine Reinheit und Wirksamkeit zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of A2ti-2 involves the reaction of specific chemical precursors under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically provided by the manufacturer. it is known that the compound is synthesized through a series of organic reactions that involve the formation of the heterotetramer structure .

Industrial Production Methods

Industrial production of this compound is carried out in specialized facilities that adhere to strict quality control standards. The process involves large-scale synthesis using high-purity reagents and solvents. The final product is purified using techniques such as high-performance liquid chromatography to ensure its purity and efficacy .

Analyse Chemischer Reaktionen

Arten von Reaktionen

A2ti-2 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb der Verbindung zu modifizieren.

Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um das gewünschte Ergebnis zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu oxidierten Derivaten führen, während Substitutionsreaktionen eine Vielzahl substituierter Verbindungen erzeugen können .

Wissenschaftliche Forschungsanwendungen

A2ti-2 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeug zur Untersuchung von Protein-Protein-Wechselwirkungen und den Auswirkungen der Störung dieser Wechselwirkungen.

Biologie: Untersucht wegen seiner Rolle bei der Hemmung von Virusinfektionen, insbesondere des humanen Papillomavirus Typ 16.

Medizin: Erforscht wegen seines potenziellen therapeutischen Einsatzes zur Vorbeugung von Virusinfektionen und damit verbundenen Krankheiten.

Industrie: Verwendung bei der Entwicklung von antiviralen Wirkstoffen und anderen pharmazeutischen Produkten

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Störung der Protein-Protein-Wechselwirkung zwischen Annexin A2 und S100A10. Diese Störung verhindert die Bildung des Heterotetramer-Komplexes und hemmt dadurch den Eintritt des humanen Papillomavirus Typ 16 in Wirtszellen. Zu den molekularen Zielstrukturen, die an diesem Mechanismus beteiligt sind, gehören die Annexin A2- und S100A10-Proteine .

Wirkmechanismus

A2ti-2 exerts its effects by selectively disrupting the protein-protein interaction between annexin A2 and S100A10. This disruption prevents the formation of the heterotetramer complex, thereby inhibiting the entry of human papillomavirus type 16 into host cells. The molecular targets involved in this mechanism include the annexin A2 and S100A10 proteins .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

A2ti-1: Ein weiterer Inhibitor der Annexin A2- und S100A10-Wechselwirkung mit einer höheren Affinität im Vergleich zu A2ti-2.

Weitere Inhibitoren von Protein-Protein-Wechselwirkungen: Verbindungen, die ähnliche Protein-Protein-Wechselwirkungen hemmen, aber andere Proteine oder Signalwege angreifen

Einzigartigkeit

This compound ist einzigartig aufgrund seiner selektiven und niedrig-affinen Hemmung des Annexin A2- und S100A10-Heterotetramers. Diese Spezifität macht es zu einem wertvollen Werkzeug für die Untersuchung der Rolle dieser Proteine bei Virusinfektionen und für die Entwicklung gezielter antiviraler Therapien .

Eigenschaften

IUPAC Name |

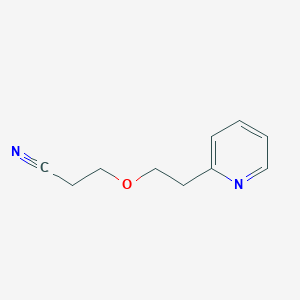

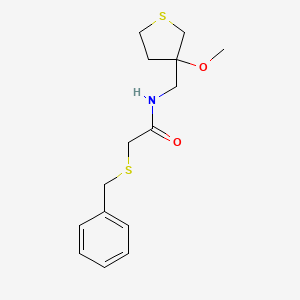

2-[[5-[(2-methylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c1-13-7-5-6-10-15(13)24-11-17-20-21-18(25-12-16(19)23)22(17)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H2,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZJLOOZLBTLAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Fluorophenyl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxamide](/img/structure/B3001316.png)

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-cyclohexyloxalamide](/img/structure/B3001318.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3001319.png)

![8-(3-(4-benzylpiperidin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3001321.png)

![Tert-butyl 4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxylate](/img/structure/B3001325.png)

![N-(3-chlorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B3001327.png)

![N-[amino(imino)methyl]-4-bromobenzenesulfonamide](/img/structure/B3001328.png)